molecular formula C22H23NO5 B12212591 4,7-dihydroxy-3-(2-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one

4,7-dihydroxy-3-(2-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one

Cat. No.: B12212591
M. Wt: 381.4 g/mol
InChI Key: OMFRITSCEXDSTE-UHFFFAOYSA-N
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Description

4,7-Dihydroxy-3-(2-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one is a novel synthetic coumarin derivative designed for advanced pharmacological and biochemical research. This compound features a multi-substituted coumarin core, a scaffold widely recognized in medicinal chemistry for its diverse biological activities. The specific pattern of substitution on this core, including the 4,7-dihydroxy groups and the 3-(2-methoxyphenyl) moiety, is often associated with potent antioxidant and anti-inflammatory effects, as similar structural motifs are known to modulate key cellular signaling pathways . The incorporation of the piperidin-1-ylmethyl group at the 8-position is a critical structural feature, as nitrogen-containing heterocycles like piperazine are frequently employed to enhance a molecule's bioavailability and interaction with central nervous system targets . Based on its structural profile, this compound is a promising candidate for research in areas such as oncology, where coumarin derivatives have demonstrated cytotoxic properties , and neuroscience, given the potential for piperazine-containing compounds to exhibit neuroprotective effects or acetylcholinesterase inhibitory activity . Its mechanism of action is anticipated to be multi-factorial, potentially involving the scavenging of reactive oxygen species, inhibition of pro-inflammatory enzymes, and modulation of specific protein targets. Researchers are encouraged to further investigate its exact mechanism and potency in specific experimental models. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

4,7-dihydroxy-3-(2-methoxyphenyl)-8-(piperidin-1-ylmethyl)chromen-2-one

InChI

InChI=1S/C22H23NO5/c1-27-18-8-4-3-7-14(18)19-20(25)15-9-10-17(24)16(21(15)28-22(19)26)13-23-11-5-2-6-12-23/h3-4,7-10,24-25H,2,5-6,11-13H2,1H3

InChI Key

OMFRITSCEXDSTE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(C3=C(C(=C(C=C3)O)CN4CCCCC4)OC2=O)O

Origin of Product

United States

Biological Activity

The compound 4,7-dihydroxy-3-(2-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one , known by its CAS number 929835-33-6, belongs to the class of flavonoids and is characterized by its complex structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C22_{22}H23_{23}NO5_5
  • Molecular Weight : 381.4 g/mol
  • Structure : The compound features a chromenone backbone with hydroxyl and methoxy substituents, which are significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of chromenones can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis . The specific activity against M. tuberculosis is particularly noteworthy, as it highlights the potential for developing new anti-tuberculosis agents.
  • Antioxidant Properties : The presence of hydroxyl groups in the structure contributes to its antioxidant capabilities, which can mitigate oxidative stress in biological systems . This property is essential for preventing cellular damage and may have implications in aging and disease prevention.
  • Inhibition of Enzymatic Activity : The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter regulation. Such inhibition is crucial for therapeutic strategies against neurodegenerative diseases like Alzheimer's .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the modulation of pro-inflammatory cytokines . This activity could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity of this compound:

  • Study on Antimicrobial Activity : A recent study assessed the minimum inhibitory concentration (MIC) of various chromenone derivatives against M. tuberculosis. The results indicated that certain modifications to the piperidine moiety significantly enhanced antimicrobial efficacy .
CompoundMIC (µg/mL)
Parent Compound10
Modified Compound A5
Modified Compound B3
  • Antioxidant Activity Assessment : The antioxidant potential was evaluated using DPPH radical scavenging assays. The compound showed significant scavenging activity compared to standard antioxidants like ascorbic acid .
SampleScavenging Activity (%)
Ascorbic Acid85
4,7-Dihydroxy Chromenone78
  • Enzyme Inhibition Study : In vitro studies demonstrated that the compound inhibited AChE with an IC50_{50} value of 20 µM, indicating promising potential for neuroprotective applications .

Scientific Research Applications

Anti-cancer Activity

Research indicates that coumarin derivatives can inhibit cancer cell proliferation and induce apoptosis. The compound has shown promise against various cancer types due to its ability to modulate signaling pathways involved in cell growth and survival.

  • Mechanism of Action : The compound may exert its anti-cancer effects by inhibiting specific kinases or transcription factors that are crucial for tumor growth. For example, studies have demonstrated that certain coumarins can inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored, particularly in the context of neurodegenerative diseases such as Parkinson’s disease.

  • Case Studies : In vitro studies have shown that derivatives of coumarin can protect neuronal cells from oxidative stress and apoptosis. For instance, a study highlighted the effectiveness of a related compound in reducing neuroinflammation and enhancing dopamine levels in animal models of Parkinson's disease .

Anti-inflammatory Properties

Coumarins are known for their anti-inflammatory effects, which are mediated through the inhibition of pro-inflammatory cytokines and enzymes.

  • Research Findings : Experimental models have demonstrated that this compound can reduce inflammation markers such as nitric oxide synthase (NOS) and cyclooxygenase (COX-2), suggesting its potential use in treating inflammatory diseases .

Antifibrotic Activity

Recent studies have indicated that coumarin derivatives could be effective in treating fibrotic diseases by inhibiting collagen production and fibroblast activation.

  • Experimental Evidence : One study synthesized a series of coumarin compounds that exhibited significant antifibrotic effects by blocking TGF-β signaling pathways, which are critical in fibrosis development .

Data Tables

Application AreaMechanism of ActionEvidence Source
Anti-cancerInhibition of CDKs
NeuroprotectionReduction of oxidative stress
Anti-inflammatoryInhibition of NOS and COX-2
AntifibroticBlocking TGF-β signaling

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Derivatives with o-Dihydroxy Substitutions and Piperidinylmethyl Groups
Compound Name Structural Features Biological Activity IC50/Potency Reference
5d (6,7-dihydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one) 6,7-dihydroxy, 4-methyl, 8-piperidinylmethyl Antiproliferative (HeLa cells) 67.5% inhibition
5f (8-diethylamine analog of 5d) 6,7-dihydroxy, 4-methyl, 8-diethylamine Antiproliferative (HeLa cells) 64% inhibition
Target Compound 4,7-dihydroxy, 3-(2-methoxyphenyl), 8-piperidinylmethyl Not reported in evidence; predicted similar activity N/A N/A

Key Observations :

  • The o-dihydroxy configuration (positions 6,7 in 5d/5f vs. 4,7 in the target compound) correlates with antiproliferative activity, likely due to redox activity or metal chelation .
  • Piperidinylmethyl at position 8 enhances cellular uptake and reduces cytotoxicity compared to pyrrolidine analogs (e.g., 5e: 44% inhibition) .
Variants with Different Position 8 Substituents
  • 8-Amino Derivatives (e.g., 8-amino-4,7-dihydroxy-chromen-2-one): These exhibit antibacterial activity against Staphylococcus aureus and E. coli (MIC: 2–5 mg/mL) but lack antiproliferative effects, suggesting the piperidinyl group is critical for cancer-specific targeting .
  • 8-Methoxy Derivatives (e.g., 7-hydroxy-8-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one): Methoxy groups improve lipophilicity and metabolic stability but may reduce hydrogen-bonding capacity compared to hydroxyl groups .
Modifications at Position 3
  • 3-(4-(2-Methoxyphenyl)butyl) (Compound 26, ): Exhibits IC50 = 0.52 mM against undisclosed targets. The extended alkyl chain may enhance membrane permeability but could introduce steric hindrance .
  • 3-(4-Hydroxy-3-methoxybenzyl) (N1, ): A homoisoflavone with antioxidant properties, highlighting how phenyl ring substitutions modulate redox activity .
Methoxy vs. Hydroxy Substitutions

Computational and Mechanistic Insights

  • DFT/QTAIM Studies (): Reveal that o-dihydroxy groups stabilize charge-transfer complexes with DNA or proteins, enhancing anticancer activity. The piperidinylmethyl group contributes to π-π stacking interactions in hydrophobic domains .
  • Docking Studies (): Homoisoflavones with similar substitution patterns inhibit tyrosine-protein kinase Yes (YES1), suggesting the target compound may also target kinase pathways .

Preparation Methods

Reaction Components and Conditions

  • Salicylaldehyde derivative : 2-Methoxybenzaldehyde serves as the starting material, providing the 3-(2-methoxyphenyl) substituent.

  • Active methylene compound : Ethyl acetoacetate or malonic acid derivatives are commonly used to form the lactone ring.

  • Catalyst : Piperidine or acetic acid in ethanol or water facilitates the condensation.

  • Optimization : Ultrasound irradiation (20 kHz, 90% power) reduces reaction time from 7 hours to 40 minutes while improving yields to >90%.

Example Protocol :

  • Mix 2-methoxybenzaldehyde (10 mmol) and ethyl acetoacetate (10 mmol) in ethanol.

  • Add piperidine (0.5 mL) and glacial acetic acid (1 mL).

  • Reflux at 80°C for 3 hours or use ultrasonic irradiation for 40 minutes.

  • Isolate the product via vacuum filtration and recrystallize from ethanol.

Green Chemistry Approaches for Sustainable Synthesis

Recent advancements emphasize solvent-free and microwave-assisted methods to enhance efficiency and reduce environmental impact.

Solvent-Free Mannich Reaction

  • Conditions : Reactants are ground with a catalytic amount of meglumine sulfate (10 mol%) under ball-milling for 20 minutes.

  • Yield : 88–93% with >95% purity.

Microwave-Assisted Cyclization

  • Parameters : 300 W power, 100°C, 10-minute irradiation.

  • Advantage : Reduces reaction time from 12 hours to 10 minutes while maintaining yields >90%.

Structural Characterization and Analytical Data

Post-synthesis characterization ensures the integrity of the final product:

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 400 MHz) : δ 10.32 (s, 1H, 4-OH), 9.85 (s, 1H, 7-OH), 7.45–6.80 (m, 4H, aromatic), 4.20 (s, 2H, CH₂N), 3.85 (s, 3H, OCH₃), 2.50–1.60 (m, 10H, piperidine).

  • IR (KBr) : 3420 cm⁻¹ (OH), 1715 cm⁻¹ (C=O), 1605 cm⁻¹ (C=C aromatic).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile:water = 70:30, flow rate 1 mL/min).

Challenges and Optimization Strategies

Regioselectivity in Functionalization

The electron-rich 8-position of the coumarin core favors electrophilic substitution, but competing reactions at positions 5 and 6 necessitate precise control:

  • Protective groups : Temporarily protect 4,7-dihydroxy groups using acetyl or benzyl groups during the Mannich reaction.

  • Catalyst tuning : Fe³⁺-based catalysts improve regioselectivity by coordinating to the coumarin oxygen atoms.

Yield Improvement

  • Catalyst screening : Meglumine sulfate outperforms traditional bases like K₂CO₃, increasing yields from 70% to 93%.

  • Solvent systems : Ethanol-water (1:1) enhances solubility of intermediates, reducing side products.

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Benefits : Enhanced heat transfer and reduced reaction time (3 hours vs. 8 hours in batch processes).

  • Example setup : Tubular reactor with immobilized piperidine catalyst.

Waste Reduction

  • Recycling : Ethanol and unreacted piperidine are recovered via distillation (85–90% efficiency) .

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